

Synthesis of 2-Bromo-5-trifluoromethylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-trifluoromethylphenol

Cat. No.: B1343100

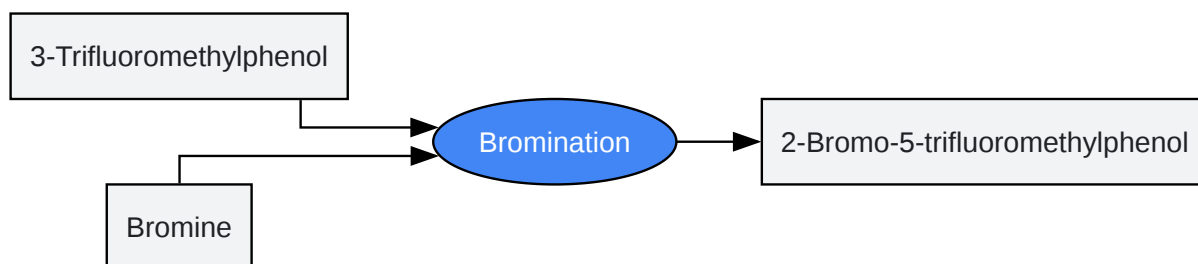
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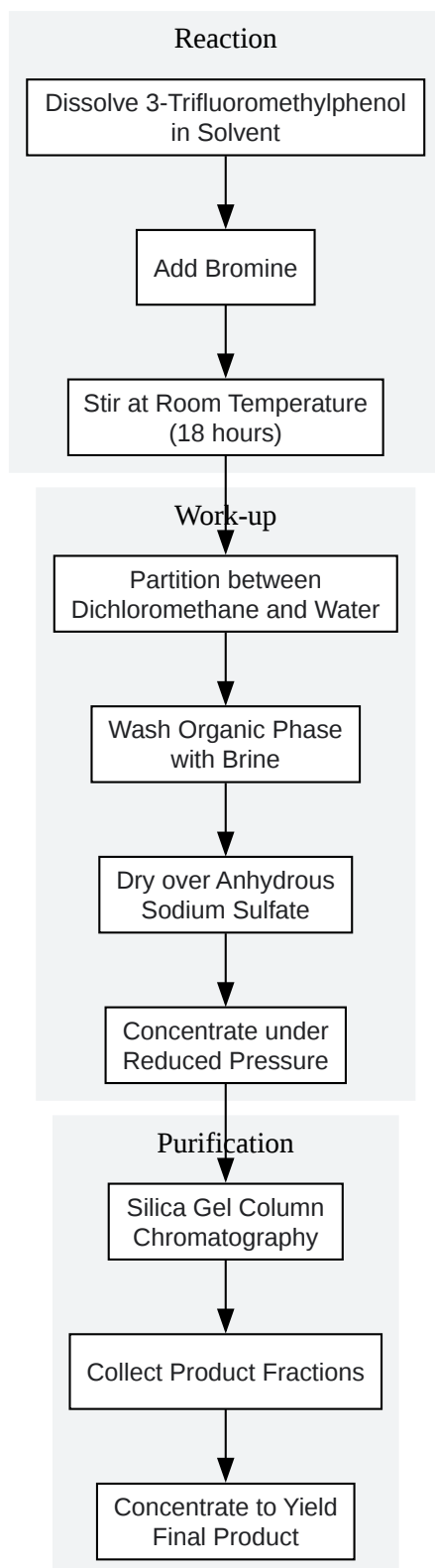
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a common and effective synthesis pathway for **2-Bromo-5-trifluoromethylphenol**, a valuable building block in medicinal chemistry and materials science.^{[1][2]} The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo functionality allows for a wide range of subsequent chemical modifications.^{[1][2][3]} This document details the experimental protocol for the bromination of 3-trifluoromethylphenol and presents the relevant quantitative data in a structured format.

Core Synthesis Pathway: Electrophilic Bromination

The primary route for the synthesis of **2-Bromo-5-trifluoromethylphenol** involves the direct bromination of 3-trifluoromethylphenol. This electrophilic aromatic substitution reaction introduces a bromine atom onto the phenol ring. The trifluoromethyl group is a meta-director, and the hydroxyl group is an ortho-, para-director. The substitution pattern is therefore influenced by the combined directing effects of these two substituents.





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References

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